![molecular formula AlH2O10P3 B12835402 Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)
Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate, also known as aluminum dihydrogen tripolyphosphate, is an inorganic compound with the chemical formula AlH6O12P3. It is a white crystalline powder that is relatively stable and non-toxic. This compound is known for its excellent thermal stability and resistance to hydrolysis, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate typically involves the reaction of aluminum oxide (Al2O3) with phosphoric acid (H3PO4). The process can be summarized in the following steps:
Mixing: Aluminum oxide is mixed with phosphoric acid in a molar ratio of 0.5 to 0.2.
Dehydration: The mixture is gently heated to a temperature range of 100-200°C to remove water, forming an initial product.
Industrial Production Methods
In industrial settings, the production process is scaled up using similar principles. Large reactors and precise control of temperature and pressure are employed to ensure consistent quality and yield. The final product is cooled, filtered, and dried to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate undergoes various chemical reactions, including:
Hydrolysis: Partial hydrolysis occurs when exposed to moisture over time.
Acid-Base Reactions: It is relatively stable in acidic conditions but can react with strong bases.
Complexation: Forms stable complexes with metal ions due to the presence of phosphate groups.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) or strong bases like sodium hydroxide (NaOH).
Complexation: Metal salts such as calcium chloride (CaCl2) or magnesium sulfate (MgSO4).
Major Products Formed
Hydrolysis: Produces partially hydrolyzed aluminum phosphate species.
Acid-Base Reactions: Forms aluminum salts and phosphoric acid derivatives.
Complexation: Produces metal-phosphate complexes.
Wissenschaftliche Forschungsanwendungen
Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other aluminum phosphate compounds.
Biology: Investigated for its potential use in biomaterials and as a component in drug delivery systems.
Medicine: Explored for its role in bone regeneration and as an adjuvant in vaccines.
Wirkmechanismus
The compound exerts its effects primarily through the formation of stable complexes with metal ions and the creation of protective phosphate layers on surfaces. These layers prevent corrosion and enhance the durability of materials. In biological systems, the phosphate groups interact with calcium ions, promoting bone mineralization and enhancing the efficacy of vaccines by stimulating the immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum phosphate (AlPO4): Similar in composition but lacks the polymeric structure of aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate.
Aluminum hydroxide (Al(OH)3): Commonly used as an antacid and in vaccine formulations but does not have the same thermal stability.
Calcium phosphate (Ca3(PO4)2): Widely used in bone grafts and dental applications but differs in its interaction with biological systems.
Uniqueness
This compound stands out due to its unique polymeric structure, which provides enhanced stability and reactivity. Its ability to form stable complexes with a variety of metal ions and its resistance to hydrolysis make it particularly valuable in industrial and biomedical applications .
Eigenschaften
Molekularformel |
AlH2O10P3 |
|---|---|
Molekulargewicht |
281.91 g/mol |
IUPAC-Name |
aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/Al.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q+3;/p-3 |
InChI-Schlüssel |
QPLNUHHRGZVCLQ-UHFFFAOYSA-K |
Kanonische SMILES |
OP(=O)([O-])OP(=O)(O)OP(=O)([O-])[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


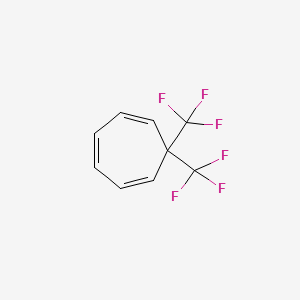

![diethyl 2-[3-(6-chloro-1H-indol-2-yl)propanoylamino]propanedioate](/img/structure/B12835339.png)


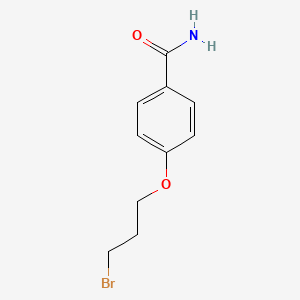
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
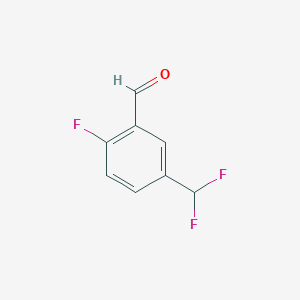
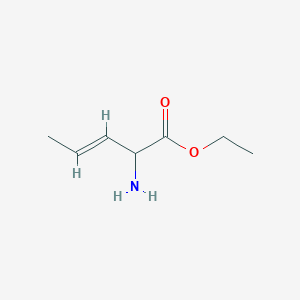

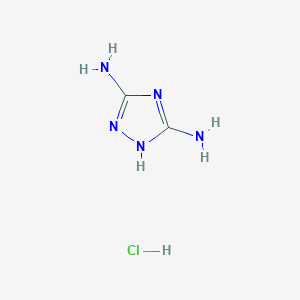
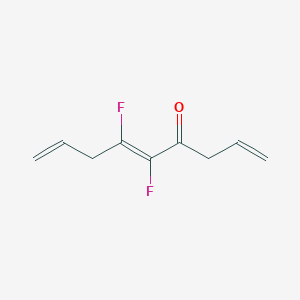
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
